REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12](=[N:14]O)[CH3:13])=[CH:7][CH:6]=1)([O:3][CH3:4])=[O:2].[H][H]>C(Cl)(Cl)Cl.[Pt]=O>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH:12]([CH3:13])[NH2:14])=[CH:7][CH:6]=1)([O:3][CH3:4])=[O:2]
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Name
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1-(4-Carbomethoxyphenyl)propan-2-one oxime
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Quantity
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10 g
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Type
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reactant
|
Smiles
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C(=O)(OC)C1=CC=C(C=C1)CC(C)=NO
|
Name
|
alcohol
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Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
250 mg
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Type
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catalyst
|
Smiles
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[Pt]=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The catalyst was removed
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallised as the hydrochloride from methanol/ethyl acetate, mp 206°-210° (8.5 g)
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(OC)C1=CC=C(C=C1)CC(N)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |